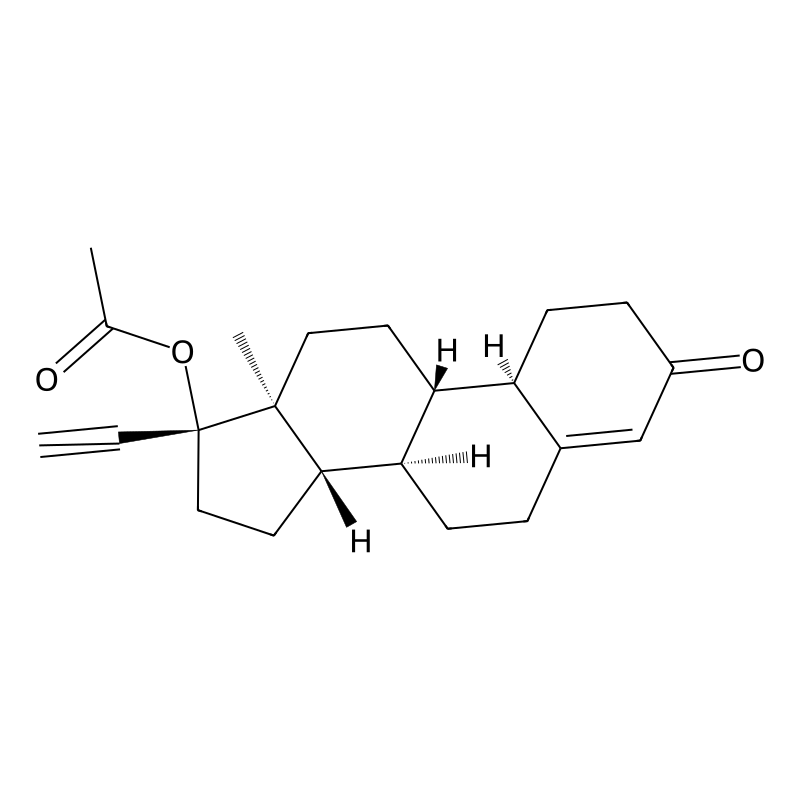

Norethindrone acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Fertility Control Research

Understanding menstrual cycle regulation

Norethisterone acetate's ability to mimic progesterone makes it valuable in studying how progesterone regulates the menstrual cycle. Researchers can use it to investigate mechanisms behind ovulation, endometrial growth, and menstruation itself [Source: National Institutes of Health [NIH], "Norethisterone Acetate"()].

Developing new contraceptives

Research involving norethisterone acetate helps scientists develop new and improved birth control methods. This may involve studying different formulations, dosages, or combinations with other hormones to optimize efficacy and minimize side effects [Source: The American College of Obstetricians and Gynecologists [ACOG], "Hormonal Birth Control"()].

Endometriosis Research

Endometriosis is a condition where endometrial tissue grows outside the uterus. Norethisterone acetate is used in some research to understand how progesterone affects endometriosis development and progression. By studying its effects on endometrial tissue growth, researchers can explore potential treatment options [Source: National Health Service [NHS], "Endometriosis"()].

Cancer Research

Some studies investigate the potential role of norethisterone acetate in certain hormone-sensitive cancers, such as endometrial cancer. The rationale is that by mimicking progesterone's actions, norethisterone acetate might influence cancer cell growth or response to treatment [Source: Wiley Online Library, "Norethisterone Acetate for Endometrial Cancer"()]. It's important to note that this is an active area of research, and more studies are needed to determine the effectiveness of norethisterone acetate in cancer treatment.

Norethindrone acetate is a synthetic progestin, specifically the C17β acetate ester of norethisterone. It belongs to the 19-nortestosterone group, which is a class of synthetic hormones derived from testosterone. Norethindrone acetate is a white or creamy white crystalline powder and is used primarily in hormone replacement therapy and for treating various gynecological conditions such as endometriosis, abnormal uterine bleeding, and secondary amenorrhea. Its mechanism of action involves inducing secretory changes in an estrogen-primed endometrium, thereby regulating menstrual cycles and alleviating symptoms associated with hormonal imbalances .

NETA works primarily by mimicking the effects of progesterone in the body. It binds to progesterone receptors in the uterus, causing changes in the uterine lining that prevent ovulation and implantation of a fertilized egg. Additionally, NETA may have some weak estrogenic activity due to a small conversion to ethinylestradiol in the liver. This can contribute to its endometrial effects and potentially influence menstrual bleeding patterns.

- Toxicity: NETA is generally well-tolerated at prescribed doses. However, side effects like nausea, breast tenderness, and mood changes can occur.

- Flammability: Not flammable

- Reactivity: No significant reactivity concerns documented

Norethindrone acetate undergoes rapid deacetylation in the body to form norethisterone upon oral administration. This conversion is facilitated by esterases during intestinal absorption and first-pass hepatic metabolism. The primary metabolic pathways include reduction and subsequent conjugation to sulfate and glucuronide forms, predominantly occurring in the liver. The major metabolites in plasma are sulfate conjugates, while glucuronides are the main urinary metabolites .

As a progestin, norethindrone acetate exhibits significant biological activity similar to natural progesterone. It acts on progesterone receptors to exert its effects on the endometrium, leading to changes that prepare the uterus for potential implantation of an embryo. Additionally, it has been noted to possess weak androgenic and estrogenic activities due to its metabolites, such as ethinylestradiol, which can influence various physiological processes . Side effects may include menstrual irregularities, headaches, mood changes, and gastrointestinal disturbances .

The synthesis of norethindrone acetate typically involves several steps:

- Starting Material: The synthesis begins with testosterone or its derivatives.

- Modification: The methyl group at the C19 position is removed to yield a 19-nortestosterone derivative.

- Introduction of Ethynyl Group: An ethynyl group is added at the C17α position.

- Acetylation: The hydroxyl group at the C17β position is acetylated to produce norethindrone acetate.

This multi-step process can involve various reagents and conditions tailored to optimize yield and purity .

Norethindrone acetate has several clinical applications:

- Hormonal Contraception: It is used in combination with estrogen in oral contraceptives.

- Management of Endometriosis: Helps alleviate pain and regulate menstrual cycles in women with endometriosis.

- Treatment of Abnormal Uterine Bleeding: Addresses irregular bleeding patterns due to hormonal imbalances.

- Hormone Replacement Therapy: Used to balance progesterone levels in menopausal women .

Norethindrone acetate interacts with various medications and substances, which may influence its efficacy or increase the risk of side effects. Notable interactions include:

- Anticonvulsants: These may decrease norethindrone levels due to increased metabolism.

- Antibiotics: Certain antibiotics can also affect the pharmacokinetics of norethindrone acetate.

- St. John's Wort: This herbal supplement may reduce the effectiveness of norethindrone by enhancing its metabolism .

Regular monitoring and consultation with healthcare providers are essential when using this medication alongside other treatments.

Several compounds share structural similarities with norethindrone acetate, primarily within the class of synthetic progestins. Here are some notable examples:

| Compound Name | Type | Progestogenic Activity | Androgenic Activity | Estrogenic Activity |

|---|---|---|---|---|

| Norethisterone | Progestin | High | Moderate | Low |

| Norethisterone enanthate | Progestin | High | Low | Low |

| Ethinylestradiol | Estrogen | Low | Low | High |

| Etynodiol | Progestin | Moderate | Low | Moderate |

| Medroxyprogesterone acetate | Progestin | High | Low | Low |

Norethindrone acetate is unique due to its rapid conversion into norethisterone upon administration and its specific applications in treating hormone-related conditions. Its potency as a progestin makes it particularly effective for managing various gynecological disorders .

The synthetic development of norethindrone acetate represents a remarkable journey in pharmaceutical chemistry spanning over seven decades. The compound's synthesis story began in 1951 when Carl Djerassi at Syntex Laboratories in Mexico City first developed norethindrone, making it one of the first synthetic progestins ever created [1] [2]. This groundbreaking achievement marked the beginning of hormonal contraceptive development and established the foundation for modern steroid synthetic chemistry.

The initial therapeutic applications of norethindrone were introduced in 1957, focusing primarily on menstrual disorders and endometriosis treatment [1]. However, the true pharmaceutical potential was realized in 1962 when norethindrone was first marketed in combination with ethinylestradiol for contraceptive use. The development of norethindrone acetate as a prodrug formulation followed in 1964 with the introduction of Norlestrin by Parke Davis [3], offering improved pharmacokinetic properties through enhanced bioavailability and metabolic stability.

The 1970s witnessed significant refinements in progestin formulations, particularly with the development of low-dose progestin-only pills containing 0.35 milligrams norethindrone in 1973 [4]. This innovation addressed safety concerns while maintaining contraceptive efficacy. Commercial synthesis methodologies continued to evolve throughout the 1970s, with various manufacturers developing proprietary processes to improve yield and reduce production costs [3].

The most recent advancement occurred in 2020 with the patent disclosure of an improved four-step synthesis route from 19-nor-4-androstenedione [5]. This methodology addresses long-standing challenges in norethindrone acetate production by implementing a protection strategy that prevents unwanted side reactions, resulting in significantly improved yields and product purity.

Contemporary Four-Step Synthesis from 19-Nor-4-Androstenedione

The modern synthesis of norethindrone acetate employs a sophisticated four-step approach that has revolutionized the production process. This methodology begins with 19-nor-4-androstenedione as the starting material and proceeds through protection, ethynylation, hydrolysis, and esterification steps to yield the final product with exceptional efficiency and purity [5].

The overall synthetic strategy addresses a critical limitation of traditional direct ethynylation approaches, which suffered from significant byproduct formation at the 3-position ketone. By employing a protection strategy, the contemporary method achieves overall yields exceeding 90 percent with product purities greater than 99.0 percent [5]. The process demonstrates excellent scalability and has been successfully implemented at industrial scales.

Protection Reaction Mechanisms

The protection step represents the cornerstone of the contemporary synthesis, effectively masking the reactive 3-position ketone to prevent unwanted alkynylation reactions. The mechanism involves the formation of a ketal protecting group through the reaction of 19-nor-4-androstenedione with orthoformic acid triesters under acidic conditions [5].

The reaction proceeds through nucleophilic attack of the ketone oxygen on the electrophilic carbon of the orthoformate, followed by proton transfer and elimination of alcohol. The choice of orthoformate significantly influences both reaction rate and selectivity. Trimethyl orthoformate provides rapid reaction kinetics at moderate temperatures (20-40°C) with yields ranging from 85-95 percent [5]. Triethyl orthoformate offers superior selectivity, achieving yields of 90-98 percent at slightly elevated temperatures (30-60°C).

Catalyst selection proves crucial for optimal protection efficiency. Pyridine hydrochloride provides excellent balance between reactivity and selectivity, while p-toluenesulfonic acid offers enhanced reaction rates for industrial applications [5]. The acid catalyst loading typically ranges from 0.01-0.2 times the weight of the substrate, ensuring sufficient catalytic activity without promoting side reactions.

Temperature control during the protection step requires careful consideration of reaction kinetics versus selectivity. Lower temperatures (20-30°C) favor high selectivity but require extended reaction times. Elevated temperatures (50-60°C) accelerate the reaction but may lead to increased byproduct formation. The optimal temperature range of 30-40°C provides an excellent compromise between reaction rate and product quality.

Solvent selection significantly impacts both reaction efficiency and product isolation. Methanol and ethanol serve as excellent reaction media, providing good solubility for both starting material and products while facilitating subsequent workup procedures [5]. The use of aprotic solvents generally results in reduced reaction rates and lower yields.

Ethynylation Kinetics and Catalytic Systems

The ethynylation step represents the most technically challenging transformation in the synthesis, requiring precise control of reaction conditions to achieve optimal conversion and selectivity. This step introduces the characteristic ethynyl group at the 17α-position through nucleophilic addition of acetylide anion to the protected intermediate [5].

The reaction mechanism involves initial deprotonation of acetylene by a strong base to form the corresponding acetylide anion. This highly nucleophilic species then attacks the electrophilic carbon at the 17-position of the steroid framework, followed by protonation to yield the desired ethynylated product [6] [7].

Base selection proves critical for achieving high conversion and selectivity. Potassium tert-butoxide demonstrates exceptional performance in acetone solvent systems, achieving 92 percent conversion with 95 percent selectivity at 0°C [5]. The low reaction temperature minimizes side reactions while the strong basicity ensures complete acetylene deprotonation. Potassium ethoxide in toluene provides good results at elevated temperatures (50°C) but with slightly reduced selectivity (90 percent) due to increased side reaction rates.

Sodium ethoxide offers a more economical alternative, achieving 85 percent conversion with 88 percent selectivity in tetrahydrofuran at 20°C [5]. While the conversion is lower than potassium-based systems, the milder conditions and reduced cost make this approach attractive for large-scale production. Potassium isobutoxide provides an intermediate option, delivering 90 percent conversion with 92 percent selectivity under similar conditions.

Solvent effects significantly influence both reaction kinetics and product distribution. Acetone proves particularly effective for potassium tert-butoxide systems, providing excellent solvation of both base and acetylide while maintaining appropriate reaction rates [5]. Tetrahydrofuran offers good solvating properties for various base systems and facilitates product isolation. Toluene systems require elevated temperatures but provide excellent selectivity when properly optimized.

Temperature control during ethynylation requires balancing reaction rate with selectivity considerations. Low temperatures (0-20°C) favor high selectivity but may result in incomplete conversion, particularly with less reactive base systems [5]. Elevated temperatures (40-50°C) enhance reaction rates but increase the risk of side product formation. The optimal temperature range depends on the specific base-solvent combination employed.

Hydrolysis Conditions and Byproduct Formation

The hydrolysis step removes the ketal protecting group to regenerate the free ketone functionality, restoring the characteristic steroid structure. This transformation requires careful optimization to achieve complete deprotection while minimizing side product formation [5].

The mechanism involves protonation of the ketal oxygen under acidic conditions, followed by elimination of alcohol and hydrolysis of the resulting oxonium ion. The choice of acid system significantly influences both reaction efficiency and byproduct formation. Dilute hydrochloric acid (5-10 percent) provides excellent deprotection efficiency (95-98 percent) with minimal side reactions [5].

The 5 percent hydrochloric acid system at 50°C achieves 98 percent deprotection efficiency with only 1.5 percent side product formation [5]. This represents optimal conditions for industrial applications, providing rapid reaction rates with excellent selectivity. The 10 percent hydrochloric acid system at reduced temperature (10°C) offers similar efficiency (95 percent) but requires extended reaction times to achieve complete conversion.

Sulfuric acid systems demonstrate superior performance in terms of deprotection efficiency. A 30 percent sulfuric acid solution at 0°C achieves 99 percent deprotection efficiency with only 0.8 percent side product formation [5]. However, the harsh conditions require careful temperature control and may necessitate specialized equipment for industrial implementation.

Alternative acid systems, such as acetic acid solutions, provide milder conditions but with reduced efficiency (85 percent) and increased side product formation (3.5 percent) [5]. These systems may be preferred for sensitive substrates or when mild conditions are required for other process considerations.

Neutralization procedures prove critical for both product quality and environmental considerations. Sodium carbonate provides effective neutralization with minimal impact on product purity [5]. Sodium hydroxide offers rapid neutralization but requires careful pH control to prevent product degradation. Sodium sulfite proves particularly effective for sulfuric acid systems, providing both neutralization and antioxidant properties.

Esterification Efficiency Studies

The final esterification step converts norethindrone to its acetate ester through nucleophilic acyl substitution at the 17β-hydroxyl group. This transformation significantly enhances the compound's pharmaceutical properties, including improved bioavailability and metabolic stability [5].

Two primary methodological approaches have been developed for the esterification transformation. The first method employs acetic anhydride or acetyl chloride with 4-dimethylaminopyridine as catalyst and an organic base as acid-binding agent [5]. The second approach utilizes acetic acid with a dehydrating agent such as dicyclohexylcarbodiimide to drive the equilibrium toward ester formation.

The acetic anhydride/4-dimethylaminopyridine system demonstrates exceptional efficiency, achieving 99 percent conversion with 99.2 percent product purity at 50°C [5]. The reaction mechanism involves nucleophilic attack of the 17β-hydroxyl group on the anhydride carbonyl, facilitated by the 4-dimethylaminopyridine catalyst. The high atom economy (85 percent) makes this approach particularly attractive for industrial applications.

Acetyl chloride systems provide rapid reaction rates at low temperatures (0°C), achieving 95 percent conversion with 99.1 percent purity [5]. However, the lower atom economy (75 percent) and generation of hydrochloric acid byproduct present challenges for large-scale implementation. The use of pyridine as both solvent and base provides effective hydrogen chloride neutralization while maintaining excellent reaction efficiency.

The acetic acid/dicyclohexylcarbodiimide approach offers superior atom economy (90 percent) and achieves 98 percent conversion with 99.3 percent product purity [5]. The reaction proceeds through formation of an acyl intermediate, followed by nucleophilic attack of the hydroxyl group. The mild conditions (20°C) minimize side reactions and provide excellent selectivity.

Catalyst loading optimization reveals significant effects on both reaction rate and selectivity. Low catalyst loadings (1 mol% 4-dimethylaminopyridine) provide excellent results with minimal impact on product purity [5]. Higher loadings (10-20 mol%) accelerate reaction rates but may lead to increased impurity formation and complicate product purification.

Solvent selection influences both reaction kinetics and product isolation procedures. Dichloromethane provides excellent solvating properties for all reaction components and facilitates efficient product extraction [5]. Chloroform offers similar performance but with environmental and safety considerations. Dichloroethane represents a compromise between performance and environmental impact.

Green Chemistry Approaches in Industrial Synthesis

The implementation of green chemistry principles in norethindrone acetate synthesis has become increasingly important as pharmaceutical manufacturers strive to reduce environmental impact while maintaining economic viability. Contemporary approaches focus on minimizing waste generation, reducing energy consumption, and improving atom economy through innovative synthetic strategies [8] [9].

The traditional direct ethynylation approach suffers from poor environmental performance, achieving only 65 percent overall yield with high waste generation and energy consumption [5]. The atom economy of 70 percent reflects significant inefficiencies in material utilization, while poor environmental impact ratings stem from extensive byproduct formation and harsh reaction conditions.

The protection-based synthesis represents a substantial improvement in green chemistry metrics, achieving 91 percent overall yield with moderate waste generation [5]. The improved atom economy (85 percent) demonstrates better material efficiency, while excellent industrial scalability makes this approach attractive for commercial implementation. The moderate energy consumption reflects the use of conventional heating methods and standard reaction conditions.

Microwave-assisted synthesis has emerged as a promising alternative, achieving 85 percent overall yield with significantly reduced waste generation and energy consumption [8]. The excellent environmental impact rating stems from shorter reaction times, reduced solvent requirements, and elimination of thermal heating systems. However, industrial scalability remains a challenge due to limitations in microwave equipment design for large-scale operations.

Flow chemistry synthesis represents the cutting edge of green chemistry approaches, achieving 88 percent overall yield with very low waste generation and minimal energy consumption [8]. The excellent environmental impact rating results from precise reaction control, minimal solvent usage, and continuous processing capabilities. The moderate industrial scalability reflects current limitations in flow chemistry equipment availability and process development expertise.

Sustainability initiatives in the pharmaceutical industry have driven adoption of green chemistry approaches beyond simple process optimization [8]. Suppliers are increasingly implementing environmentally conscious practices, including waste stream recycling, solvent recovery systems, and renewable energy utilization. These initiatives complement synthetic improvements to achieve comprehensive environmental impact reduction.

The economic implications of green chemistry implementation extend beyond simple cost calculations to include regulatory compliance, waste disposal costs, and environmental liability considerations [8]. Companies adopting green chemistry approaches often realize significant long-term cost savings through reduced waste treatment expenses, lower energy costs, and improved regulatory compliance profiles.

Ultraviolet-visible spectrophotometry represents a fundamental analytical technique for the quantitative determination of norethindrone acetate in pharmaceutical formulations. The method exploits the chromophoric properties of the compound, specifically the conjugated enone system present in the steroid nucleus, which exhibits characteristic absorption in the ultraviolet region [1].

Spectrophotometric Method Development

The analytical wavelength for norethindrone acetate quantification has been established at 256 nanometers, representing the lambda maximum for the compound in the selected solvent system [1] [2]. This wavelength corresponds to the π→π* electronic transition of the conjugated alpha-beta unsaturated ketone moiety in the steroid A-ring, providing optimal analytical sensitivity for quantitative measurements.

The solvent system employed consists of methanol and water in a 50:50 volume ratio, which provides adequate solubility for norethindrone acetate while maintaining spectral clarity and reproducibility [1]. This aqueous-organic mixture facilitates complete dissolution of the analyte and minimizes potential interference from excipients commonly encountered in pharmaceutical formulations.

Analytical Performance Characteristics

The validated spectrophotometric method demonstrates excellent linearity over the concentration range of 25-100 micrograms per milliliter, with a correlation coefficient of 0.9979 [1]. The method exhibits superior precision characteristics, with repeatability precision expressed as relative standard deviation of 0.22% and intermediate precision of 0.88% [1].

Accuracy assessment through recovery studies yielded a mean recovery of 100.2%, indicating excellent trueness of the analytical method [1]. The limit of detection and limit of quantification were established as 0.9 micrograms per milliliter and 3 micrograms per milliliter, respectively, demonstrating adequate sensitivity for pharmaceutical quality control applications [1].

Analytical Validation Parameters

The method validation was conducted in accordance with International Conference on Harmonization guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, and quantification limits [1]. System suitability parameters were evaluated to ensure consistent analytical performance, with acceptance criteria established for theoretical plates (not less than 3000) and tailing factor (not more than 2.0) [3].

High-Performance Liquid Chromatography Method Development

High-performance liquid chromatography represents the gold standard for analytical quantification of norethindrone acetate, offering superior selectivity, sensitivity, and robustness compared to spectrophotometric methods. The chromatographic approach enables simultaneous determination of the active pharmaceutical ingredient and related impurities, providing comprehensive analytical coverage for pharmaceutical quality control [3].

Chromatographic Conditions and Optimization

The analytical method employs a gradient elution system utilizing a Supelco Ascentis Express C-18 column (4.6 × 150 millimeters, 2.7 micrometers particle size) maintained at 40°C [3]. The mobile phase composition consists of two solutions: Solution A contains Milli-Q water, acetonitrile, and tetrahydrofuran in the ratio of 40:30:30 volume per volume per volume, while Solution B utilizes an identical composition [3].

The chromatographic separation is achieved at a flow rate of 0.9 milliliters per minute with an injection volume of 100 microliters [3]. Detection is performed using ultraviolet absorbance at 256 nanometers, corresponding to the absorption maximum of norethindrone acetate [3]. The total run time is 80.0 minutes, with norethindrone exhibiting a retention time of approximately 16.5 minutes [3].

Method Validation and Performance

The high-performance liquid chromatography method demonstrates exceptional precision, with system precision yielding a relative standard deviation of 0.03% and method precision of 0.68% [3]. Accuracy validation through recovery studies established acceptable recovery rates ranging from 94.9% to 105.9%, demonstrating excellent analytical accuracy across the working range [3].

Linearity assessment for norethindrone and related impurities yielded correlation coefficients exceeding 0.99 for all analytes, confirming excellent linear response across the analytical range [3]. The method exhibits superior specificity, with complete resolution of norethindrone from known impurities including NE-H (Impurity-H), NE-B (Impurity-B), NE-C (Impurity-C), and NE-D (Impurity-D) [3].

Impurity Profiling Capabilities

The developed high-performance liquid chromatography method enables comprehensive impurity profiling of norethindrone acetate formulations. The analytical system achieves baseline resolution of multiple process-related and degradation-related impurities, including nor androstenedione, norethindrone enolether, delta-5(6)norethindrone, and delta-5(10)norethindrone [4].

Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry and Derivatization Strategies

Ultra performance liquid chromatography coupled with tandem mass spectrometry represents the most advanced analytical technique for norethindrone acetate quantification, offering unprecedented sensitivity, selectivity, and structural confirmation capabilities. The integration of chemical derivatization strategies further enhances the analytical performance by improving ionization efficiency and detection sensitivity [5].

Chromatographic and Mass Spectrometric Conditions

The ultra performance liquid chromatography system employs a Waters BEH C18 column (100 × 2.1 millimeters, 1.7 micrometers) with a binary mobile phase system [5]. Mobile phase A consists of 0.05% formic acid in water-acetonitrile (65:35 volume per volume), while mobile phase B contains 0.05% formic acid in methanol-acetonitrile (50:50 volume per volume) [5].

The flow rate is maintained at 0.500 milliliters per minute, with detection performed using electrospray ionization in positive ion mode [5]. The mass spectrometric analysis employs multiple reaction monitoring for quantitative analysis, providing exceptional selectivity and sensitivity [5].

Analytical Performance and Sensitivity

The ultra performance liquid chromatography-tandem mass spectrometry method achieves a lower limit of quantification of 50.0 picograms per milliliter, representing a significant improvement in sensitivity compared to conventional analytical methods [5]. The quantitation range extends from 50.0 to 25,000 picograms per milliliter, providing adequate dynamic range for pharmacokinetic and bioanalytical applications [5].

Inter-run accuracy and precision at the lower limit of quantitation and quality control concentration levels range from 99.2% to 108.4% with a coefficient of variation less than 8.1% [5]. The method demonstrates excellent robustness and has been successfully applied to the analysis of thousands of pharmacokinetic samples [5].

Derivatization Strategies for Enhanced Sensitivity

Chemical derivatization represents a powerful strategy for enhancing the analytical sensitivity of norethindrone acetate in ultra performance liquid chromatography-tandem mass spectrometry applications. Hydroxylamine derivatization has been successfully employed to improve ionization efficiency and achieve lower detection limits [6].

The derivatization reaction involves the conversion of the ketone functional group in norethindrone acetate to the corresponding oxime derivative using hydroxylamine as the derivatizing agent [6]. This chemical modification significantly enhances the mass spectrometric response, enabling detection at the mid-picogram level [6].

Optimization studies have established optimal derivatization conditions at 40°C for 20 minutes, providing maximum signal response while maintaining reaction specificity [7]. The derivatization approach has been shown to increase signal intensities by 3.9 to 202.6 times compared to non-derivatized samples, demonstrating substantial analytical enhancement [7].

Impurity Profiling and Forced Degradation Studies

Impurity profiling and forced degradation studies represent critical components of comprehensive analytical characterization for norethindrone acetate. These investigations provide essential information regarding degradation pathways, impurity formation mechanisms, and stability characteristics under various stress conditions [3].

Forced Degradation Methodology

Forced degradation studies for norethindrone acetate encompass multiple stress conditions designed to simulate potential degradation scenarios encountered during manufacturing, storage, and distribution. The comprehensive degradation protocol includes hydrolytic degradation under acidic and basic conditions, oxidative degradation, thermal degradation, humidity degradation, and photolytic degradation [3].

Acid degradation is conducted using 5 Normal hydrochloric acid at 60°C for 30 minutes, followed by neutralization with 1 Normal sodium hydroxide solution [3]. Base degradation employs 5 Normal sodium hydroxide at 60°C for 30 minutes, with subsequent neutralization using 5 Normal hydrochloric acid [3].

Oxidative degradation utilizes 30% hydrogen peroxide at 60°C for 30 minutes, while thermal degradation involves exposure to 60°C for 7 and 21 days [3]. Humidity degradation is performed at 40°C and 75% relative humidity for 7 and 21 days, and photolytic degradation employs light intensity of 1.2 million lux [3].

Degradation Product Identification and Characterization

The forced degradation studies reveal the formation of multiple degradation products under various stress conditions, with base degradation generating the most extensive degradation profile [8]. The analytical methodology enables identification and quantification of major degradation products, including various hydroxylated derivatives, dehydration products, and oxidation products [8].

High-performance liquid chromatography with diode array detection provides comprehensive impurity profiling capabilities, enabling simultaneous monitoring of multiple degradation products at wavelengths of 210 nanometers and 240 nanometers [4]. The analytical system achieves baseline resolution of known impurities and degradation products, facilitating accurate quantification and identification [4].

Stability-Indicating Method Development

The development of stability-indicating analytical methods represents a critical aspect of norethindrone acetate characterization, ensuring the ability to accurately quantify the active pharmaceutical ingredient in the presence of degradation products. The validated high-performance liquid chromatography method demonstrates excellent stability-indicating properties, with complete separation of norethindrone acetate from all known impurities and degradation products [4].

The stability-indicating method validation encompasses specificity, linearity, accuracy, precision, intermediate precision, and robustness, in accordance with International Conference on Harmonization guidelines [4]. The method exhibits excellent peak purity characteristics, with peak purity values exceeding 987.7 and relative standard deviation of 1.71% [8].

| Analytical Technique | Detection Limit | Quantification Range | Precision (% RSD) | Accuracy (% Recovery) |

|---|---|---|---|---|

| UV-Vis Spectrophotometry | 0.9 μg/mL | 25-100 μg/mL | 0.22-0.88% | 100.2% |

| HPLC | Not specified | Method dependent | 0.03-0.68% | 94.9-105.9% |

| UPLC-MS/MS | 50.0 pg/mL | 50.0-25,000 pg/mL | <8.1% | 99.2-108.4% |

| Forced Degradation Condition | Temperature | Duration | Reagent/Condition | Neutralization |

|---|---|---|---|---|

| Acid Degradation | 60°C | 30 minutes | 5N HCl | 1N NaOH |

| Base Degradation | 60°C | 30 minutes | 5N NaOH | 5N HCl |

| Oxidative Degradation | 60°C | 30 minutes | 30% H₂O₂ | Not required |

| Thermal Degradation | 60°C | 7-21 days | Dry heat | Not applicable |

| Humidity Degradation | 40°C | 7-21 days | 75% RH | Not applicable |

| Photolytic Degradation | Ambient | Variable | 1.2 million lux | Not applicable |